Product packaging for 5-(methoxymethyl)-1,3-thiazole(Cat. No.:CAS No. 1893916-60-3)

5-(methoxymethyl)-1,3-thiazole

Cat. No.: B6205182
CAS No.: 1893916-60-3
M. Wt: 129.2
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Description

5-(Methoxymethyl)-1,3-thiazole is a versatile heterocyclic building block highly valued in scientific research and development, particularly in medicinal chemistry and materials science. The methoxymethyl side chain enhances solubility in polar aprotic solvents, facilitating various synthetic applications, while the thiazole core—a five-membered ring containing nitrogen and sulfur atoms—is a privileged structure in FDA-approved drugs and natural products . As a key synthetic intermediate, this compound can be functionalized at multiple positions on the thiazole ring. It serves as a precursor for more complex molecules, including carboxylic acids and carbaldehydes, which are common motifs in drug discovery . The synthesis of such thiazole derivatives often employs classic methods like the Hantzsch thiazole synthesis, which involves the cyclocondensation of α-halocarbonyl compounds with thioamides . Compounds featuring the thiazole scaffold demonstrate a broad spectrum of biological activities, as documented in scientific literature. These activities include antimicrobial, anticancer, anti-inflammatory, and antioxidant properties . Researchers utilize this chemical as a foundational scaffold to develop new therapeutic agents targeting various diseases. This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper handling procedures should be followed, and safety data sheets for related compounds indicate that they should be stored cold (e.g., 4 °C) and may have associated hazard warnings .

Properties

CAS No.

1893916-60-3

Molecular Formula

C5H7NOS

Molecular Weight

129.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 5 Methoxymethyl 1,3 Thiazole and Its Precursors

Classical and Contemporary Approaches to 1,3-Thiazole Core Synthesis

The formation of the 1,3-thiazole ring is a fundamental transformation in heterocyclic chemistry, with numerous methods developed over the years. These approaches range from well-established name reactions to modern catalytic systems.

Hantzsch Thiazole (B1198619) Synthesis and its Adaptations

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the formation of the thiazole nucleus. scispace.com This classical method involves the condensation of an α-haloketone with a thioamide. scispace.com The versatility of this reaction allows for the synthesis of a wide array of substituted thiazoles. nih.gov

Modern adaptations of the Hantzsch synthesis have focused on improving reaction conditions, yields, and environmental compatibility. For instance, one-pot, multi-component procedures have been developed. nih.govasianpubs.org These often utilize catalysts such as silica-supported tungstosilisic acid to facilitate the reaction under milder conditions, including conventional heating or ultrasonic irradiation. nih.gov Solvent-free conditions have also been explored to create a more environmentally benign process. scispace.com The use of nanocatalysts, like magnesium oxide nanoparticles, has been shown to significantly shorten reaction times and improve product yields.

The general mechanism of the Hantzsch synthesis involves the initial S-alkylation of the thioamide by the α-haloketone, followed by cyclization and subsequent dehydration to afford the thiazole ring. The substituents on the final thiazole product are determined by the choice of the starting α-haloketone and thioamide.

Table 1: Comparison of Classical and Modified Hantzsch Thiazole Synthesis

FeatureClassical Hantzsch SynthesisModern Adaptations
Reactants α-Haloketone, Thioamideα-Haloketone, Thioamide, often with other components in multi-component reactions
Conditions Often harsh, requiring high temperatures and long reaction timesMilder conditions, including room temperature and solvent-free options
Catalysts Typically uncatalyzed or uses simple acids/basesHeterogeneous catalysts (e.g., silica-supported acids), nanocatalysts (e.g., MgO)
Efficiency Can have lower yields and generate byproductsHigher yields, shorter reaction times, and improved atom economy
Environmental Impact Use of volatile organic solventsGreener approaches with solvent-free conditions or recyclable catalysts

Cyclization Reactions for Thiazole Ring Formation

Beyond the Hantzsch synthesis, a variety of other cyclization reactions are employed to construct the 1,3-thiazole core. These methods often provide alternative routes to thiazoles with different substitution patterns.

One notable approach involves the reaction of α-amino acids with thionyl chloride. A recently developed metal-free synthesis of 2,5-disubstituted thiazoles utilizes N-substituted α-amino acids, which undergo carboxylic acid activation, intramolecular cyclization, and in situ sulfoxide (B87167) deoxygenation to yield the target thiazoles in excellent yields. acs.orgbohrium.com This method is advantageous due to its mild, metal-free conditions and the ready availability of starting materials. acs.orgbohrium.com

Another strategy involves the cyclization of active methylene (B1212753) isocyanides, such as tosylmethyl isocyanide (TosMIC), with compounds like methyl arene- and hetarenecarbodithioates. organic-chemistry.org This base-induced cyclization provides an efficient and rapid synthesis of 4,5-disubstituted thiazoles. organic-chemistry.org

Multi-component reactions (MCRs) have also emerged as powerful tools for the one-pot synthesis of thiazole derivatives. tandfonline.com For example, a copper-catalyzed three-component reaction of thioamides, ynals, and alcohols allows for the construction of functionalized thiazoles through the formation of new C–S, C–N, and C–O bonds in a single step. acs.org

Metal-Catalyzed Coupling and Cycloaddition Strategies for Thiazole Scaffolds

Modern synthetic chemistry has increasingly turned to metal catalysis to forge C-C and C-heteroatom bonds with high efficiency and selectivity. The synthesis of thiazoles is no exception, with several metal-catalyzed methods being developed.

Palladium-catalyzed cross-coupling reactions, such as the direct arylation of pre-formed thiazole rings, are used to introduce substituents at specific positions. organic-chemistry.org For instance, Pd(OAc)2 can efficiently catalyze the direct arylation of thiazole derivatives with aryl bromides. organic-chemistry.org

Copper catalysis is also prominent in thiazole synthesis. A copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) (KSCN) provides a route to thiazoles under mild conditions with good functional group tolerance. organic-chemistry.org Furthermore, copper(I)-catalyzed three-component reactions of thioamides, ynals, and alcohols offer a straightforward strategy for synthesizing functionalized thiazoles. acs.org

Iron-catalyzed reactions have also been reported for the synthesis of substituted thiazoles. researchgate.net These methods often offer a more economical and environmentally friendly alternative to precious metal catalysts.

Rhodium(II) catalysts can be employed in reactions of 1-sulfonyl-1,2,3-triazoles with thionoesters to produce 2,5-disubstituted thiazoles. organic-chemistry.org

Organocatalytic Methods in Thiazole Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained significant traction as a sustainable and metal-free alternative in organic synthesis. In the context of thiazole synthesis, organocatalysts can promote various transformations.

For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO), a hindered base, has been used as an eco-friendly and recyclable catalyst for the synthesis of thiazole derivatives. bepls.com It facilitates reactions with short reaction times and provides good to excellent yields. bepls.com

Chitosan (B1678972) and its derivatives have also been explored as green biocatalysts. nih.gov For example, a terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) has been used as an efficient catalyst for the synthesis of thiazoles under ultrasonic irradiation, offering mild reaction conditions and high yields. nih.gov

Targeted Synthesis of 5-(Methoxymethyl)-1,3-thiazole and Analogues

The synthesis of the specific target molecule, this compound, requires strategies that not only form the thiazole ring but also allow for the precise installation of the methoxymethyl group at the 5-position.

Installation of the Methoxymethyl Moiety via Ethereal Linkages

The introduction of the methoxymethyl group at the 5-position of the thiazole ring is typically achieved through the formation of an ether linkage. This can be accomplished by reacting a suitable thiazole precursor containing a hydroxyl or halomethyl group at the 5-position with a methoxy (B1213986) source.

One common strategy involves the Williamson ether synthesis, where a 5-(halomethyl)thiazole is reacted with sodium methoxide (B1231860). organic-chemistry.org Alternatively, a 5-(hydroxymethyl)thiazole can be deprotonated with a base to form an alkoxide, which then reacts with a methylating agent like methyl iodide or dimethyl sulfate. organic-chemistry.org

The methoxymethyl (MOM) group is also a common protecting group for hydroxyl functions in organic synthesis. researchgate.net The chemistry developed for the introduction and cleavage of MOM ethers can be adapted for the synthesis of this compound. researchgate.netacs.org For example, a 5-substituted thiazole bearing a hydroxyl group could be protected as a MOM ether using chloromethyl methyl ether (MOMCl) and a base. researchgate.net

A plausible synthetic route to this compound could start from a precursor like ethyl 3-bromo-2-oxopropanoate. Reaction with thioformamide (B92385) in a Hantzsch-type synthesis would yield ethyl 5-hydroxythiazole-4-carboxylate. Subsequent reduction of the ester and hydroxyl groups, followed by selective methylation of the resulting primary alcohol, would lead to the desired product. Alternatively, a precursor such as 1,3-dichloroacetone (B141476) could be reacted with thioformamide to yield 5-(chloromethyl)thiazole (B1295649), which could then be converted to this compound by reaction with sodium methoxide.

Regioselective Functionalization of the Thiazole Ring at the C-5 Position

Achieving regioselective functionalization of the thiazole scaffold is crucial for the synthesis of 2,4,5-trisubstituted thiazoles. nih.gov A general and effective method involves the use of advanced metalating agents. nih.gov Starting with a commercially available precursor like 2-bromothiazole, successive metalations can be performed using reagents such as TMPMgCl·LiCl or TMP2Zn·2MgCl2·2LiCl. nih.gov These reagents generate magnesated or zincated thiazole intermediates, which are highly reactive towards a variety of electrophiles. nih.gov This allows for the controlled introduction of functional groups at specific positions on the thiazole ring, including the C-5 position. nih.gov

The electron-withdrawing nature of certain groups already present on the ring can direct incoming electrophiles to a specific position, ensuring high regioselectivity. evitachem.com For instance, in the synthesis of related 4,5-disubstituted thiazoles, the presence of a trifluoromethyl group at C-4 directs electrophilic attack to the C-5 position with greater than 98% selectivity. evitachem.com While direct C-H bond functionalization is an advancing field, the more established route for introducing a methoxymethyl group at C-5 often involves creating a reactive handle at that position first, such as a halogen. This can be followed by nucleophilic substitution to build the desired side chain.

Precursor Design and Derivatization Routes for this compound Systems

The design of precursors and subsequent derivatization are foundational to the synthesis of this compound and its derivatives. The synthetic strategy often involves either building the thiazole ring with the C-5 substituent already in place or adding it to a pre-formed thiazole core.

One common approach involves the Williamson Ether Synthesis. evitachem.com In a related synthesis, a 5-(chloromethyl)thiazole derivative is reacted with sodium methoxide in a suitable solvent like dimethylformamide (DMF) to form the desired 5-(methoxymethyl) analog. evitachem.com An alternative route involves the O-methylation of a 5-(hydroxymethyl)thiazole precursor using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate. evitachem.com

Another synthetic pathway starts with a more basic thiazole structure, such as 2-aminothiazole. This precursor can undergo reactions to introduce the methoxymethyl group at the desired position. For example, the synthesis of the related compound 2-amino-4-(methoxymethyl)-thiazole-5-carboxylic acid methyl ester has been successfully characterized, demonstrating the viability of using functionalized thiazole precursors for building more complex molecules. iucr.org

The following table summarizes key derivatization reactions for introducing the methoxymethyl group onto a thiazole ring system.

Reaction TypePrecursorReagentsProductReference
Williamson Ether Synthesis5-(Chloromethyl)thiazole derivativeSodium methoxide, DMF5-(Methoxymethyl)thiazole derivative evitachem.com
O-Methylation5-(Hydroxymethyl)thiazole derivativeMethyl iodide, K₂CO₃5-(Methoxymethyl)thiazole derivative evitachem.com
Functionalization2-AminothiazoleFormaldehyde (B43269), Methanol (B129727) (acidic)5-(Methoxymethyl) group introduction

Green Chemistry and Sustainable Synthesis Approaches for Thiazole Compounds

In recent years, significant efforts have been made to develop more environmentally friendly and sustainable methods for synthesizing thiazole derivatives. bepls.comnih.gov These "green" approaches aim to minimize waste, avoid hazardous substances, and reduce energy consumption compared to conventional methods. nih.gov Key strategies include the use of green solvents, recyclable catalysts, solvent-free conditions, and alternative energy sources like microwave and ultrasonic irradiation. bepls.comnih.govresearchgate.net The goal is to create scalable, cost-effective, and purified processes that exhibit comparable or even enhanced biological activities. nih.gov

Ultrasonic Irradiation and Biocatalysis in Thiazole Synthesis

The combination of ultrasonic irradiation and biocatalysis represents a significant advancement in the green synthesis of thiazoles. nih.govnih.gov Ultrasound-assisted reactions offer numerous advantages, including significantly faster reaction times, milder conditions, and higher yields, by promoting improved mass transfer through acoustic cavitation. nih.govrsc.org

Biocatalysts, such as enzymes and modified natural polymers, offer high selectivity under mild conditions. rsc.org Chitosan, a biopolymer, and its derivatives have emerged as effective, eco-friendly, and reusable biocatalysts for thiazole synthesis. nih.govmdpi.com For instance, a terephthalohydrazide chitosan Schiff's base hydrogel (TCsSB) has shown superior catalytic activity compared to unmodified chitosan, leading to higher yields and shorter reaction times when used with ultrasonic irradiation. nih.govacs.org Lipases are another class of biocatalysts used for the efficient synthesis of 2,4-disubstituted thiazoles, again coupled with ultrasound to accelerate the reaction. rsc.org

The following table presents a comparative study of catalyst performance in the ultrasound-assisted synthesis of thiazole derivatives, highlighting the enhanced efficiency of biocatalysts.

CatalystReaction Time (min)Yield (%)Reference
Chitosan (Cs)12085 nih.gov
TCsSB Hydrogel7096 nih.gov
Triethylamine (TEA)18080-85 researchgate.net
PIBTU-CS Hydrogel60-7095-97 researchgate.net

Catalyst-Free and Environmentally Benign Methodologies

Developing catalyst-free synthetic routes is a cornerstone of green chemistry, as it simplifies purification processes and avoids the use of potentially toxic or expensive catalysts. bepls.com Several innovative, catalyst-free methods for thiazole synthesis have been reported.

One such approach utilizes polyethylene (B3416737) glycol (PEG) as a recyclable and effective reaction medium. tandfonline.com The cyclization of α-haloketones with thioureas or thioamides proceeds efficiently at ambient temperature in PEG, yielding products in excellent yields (91–98%) without a catalyst. tandfonline.com Another green method employs visible light as a non-toxic and inexpensive reagent to promote the formation of C–S and C–N bonds in an ethanol-water medium, completely circumventing the need for a catalyst or photosensitizer. rsc.org

Water, as the ultimate green solvent, has also been used for catalyst-free synthesis. rsc.org Microwave-assisted procedures in water provide rapid and efficient access to various thiazole scaffolds under transition-metal-free conditions. rsc.org The classic Hantzsch cyclization has also been adapted to be catalyst-free, providing straightforward access to valuable thiazole building blocks. mdpi.com

The table below summarizes various catalyst-free methodologies for thiazole synthesis.

MethodEnergy SourceSolvent/MediumKey FeaturesReference(s)
PEG-Promoted SynthesisAmbient TemperaturePolyethylene Glycol (PEG-400)Recyclable medium, high yields (91-98%) tandfonline.com
Photochemical ActivationVisible LightEthanol/WaterUses light as a benign reagent, eco-efficient rsc.org
Microwave-Assisted SynthesisMicrowave IrradiationWaterRapid, transition-metal-free rsc.org
Hantzsch CyclizationThermalNot specifiedDirect access to polysubstituted thiazoles mdpi.com

Chemical Reactivity and Transformation Studies of 5 Methoxymethyl 1,3 Thiazole

Reactivity of the Thiazole (B1198619) Ring System

The 1,3-thiazole ring is an electron-rich heteroaromatic system, and its reactivity is influenced by the presence of both a sulfur and a nitrogen atom. These heteroatoms, along with the methoxymethyl substituent at the 5-position, dictate the regioselectivity of various chemical transformations.

Electrophilic and Nucleophilic Substitution Reactions on the 1,3-Thiazole Moiety

The thiazole ring can undergo both electrophilic and nucleophilic substitution reactions, with the positions of attack being highly dependent on the reaction conditions and the nature of the attacking species.

Electrophilic Substitution: The electron-donating nature of the sulfur atom and the electron-withdrawing nature of the imine group (C=N) influence the sites of electrophilic attack. Theoretical calculations and experimental evidence suggest that the C5 position is a primary site for electrophilic substitution in the parent thiazole ring. researchgate.net However, the presence of the methoxymethyl group at this position in 5-(methoxymethyl)-1,3-thiazole directs electrophiles to other available positions. The C2 and C4 positions are also susceptible to electrophilic attack, with the outcome often depending on the specific electrophile and reaction conditions. researchgate.net

Nucleophilic Substitution: The C2 position of the thiazole ring is the most common site for nucleophilic substitution, a preference that can be rationalized by the stability of the resulting anionic intermediate. researchgate.net While less common, nucleophilic attack at other positions can occur, particularly if the ring is activated by electron-withdrawing groups or under specific reaction conditions. For instance, the methoxymethyl group can be substituted by other functional groups through nucleophilic substitution reactions.

Table 1: Summary of Substitution Reactions on the Thiazole Ring
Reaction TypePrimary Site of Attack in Unsubstituted ThiazoleInfluence of 5-(Methoxymethyl) GroupPotential Products
Electrophilic SubstitutionC5 researchgate.netDirects attack to C2 and C4 positions.Halogenated, nitrated, or sulfonated derivatives at C2 or C4.
Nucleophilic SubstitutionC2 researchgate.netMay facilitate substitution at other positions depending on the nucleophile.Aminated, thiolated, or other substituted thiazole derivatives.

Oxidation Reactions of the Thiazole Nitrogen to N-Oxides

The nitrogen atom in the thiazole ring can be oxidized to form a thiazole N-oxide. researchgate.netthieme-connect.de This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide exhibits altered reactivity compared to the parent thiazole. The N-oxide can act as an oxidant itself and can also be used to direct further functionalization of the thiazole ring. thieme-connect.denih.gov Theoretical studies have been conducted on the photochemically induced reactions of N-(methoxy)thiazole-2(3H)-thiones, which are related to thiazole N-oxides. nih.gov

Ring-Opening and Rearrangement Processes

Under certain conditions, the thiazole ring of this compound can undergo ring-opening reactions. These reactions often require harsh conditions, such as strong acids or bases, or photochemical induction. The resulting acyclic intermediates can then potentially rearrange to form other heterocyclic or acyclic structures. For example, some thiazole derivatives have been observed to undergo skeletal rearrangements under specific catalytic conditions.

Transformations of the Methoxymethyl Group

The methoxymethyl group at the 5-position of the thiazole ring is a key functional handle that can be manipulated to introduce a variety of other functionalities.

Selective Cleavage and Functional Group Interconversions of the Methoxy (B1213986) Ether

The methoxymethyl ether can be selectively cleaved to reveal a hydroxymethyl group. This deprotection is often accomplished using acidic conditions or with Lewis acids. wikipedia.orgrsc.org For instance, bismuth trichloride (B1173362) (BiCl3) has been reported as an effective reagent for the cleavage of methoxymethyl (MOM) ethers. rsc.org Another method involves the use of zinc bromide and n-propylthiol, which allows for rapid and selective deprotection. researchgate.net Once the hydroxyl group is exposed, it can be further transformed into a wide array of other functional groups, such as halides, esters, or other ethers, through standard functional group interconversion reactions. kccollege.ac.in

Oxidation of the Methoxymethyl Group to Carbonyl or Carboxylic Acid Functionalities

The primary alcohol resulting from the cleavage of the methoxymethyl ether can be oxidized to an aldehyde or a carboxylic acid. rsc.orgsmolecule.com Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). smolecule.com The resulting 5-formyl- or 5-carboxy-1,3-thiazole derivatives are valuable intermediates for the synthesis of more complex molecules.

Table 2: Transformations of the Methoxymethyl Group
TransformationReagents and ConditionsProduct Functional GroupReference
Selective CleavageAcidic conditions, Lewis acids (e.g., BiCl3, ZnBr2/n-PrSH)Hydroxymethyl (-CH2OH) rsc.orgresearchgate.net
OxidationMild oxidizing agents (e.g., PCC, DMP)Aldehyde (-CHO)
Strong oxidizing agents (e.g., KMnO4, CrO3)Carboxylic Acid (-COOH) smolecule.com

Reduction of the Methoxymethyl Moiety

The methoxymethyl (MOM) ether in this compound serves as a protective group for the corresponding hydroxymethyl functionality. The transformation or "reduction" of this moiety typically refers to its cleavage or deprotection to reveal the parent alcohol. While specific studies detailing the reduction of the methoxymethyl group on this compound are not prominent in the surveyed literature, the cleavage of MOM ethers is a well-established transformation in organic synthesis. These general methods are applicable to the title compound.

Various Lewis and Brønsted acids are effective for this purpose. wikipedia.org For instance, reagents like bismuth trichloride (BiCl₃) and a combination of zinc bromide (ZnBr₂) with a soft nucleophile like propanethiol (n-PrSH) have been shown to efficiently deprotect MOM ethers under mild conditions. rsc.orgresearchgate.net

Bismuth Trichloride-Mediated Cleavage: A simple and effective method for the cleavage of MOM ethers utilizes bismuth trichloride. rsc.org This method is applicable to a wide range of substrates, including alkyl, benzyl, and alkenyl MOM ethers, and proceeds in good yields. rsc.org

Zinc Bromide and Propanethiol System: A rapid and selective method for MOM deprotection involves the use of ZnBr₂ and n-PrSH. researchgate.net This system can remove the MOM group from primary, secondary, and tertiary alcohols, as well as phenols, often in less than ten minutes with high selectivity and yield. researchgate.net This is particularly useful when other acid-sensitive protecting groups are present in the molecule.

In a different transformation pathway, the cleavage of a 5-methoxymethyl group on a pyrimidine (B1678525) ring (an analogous heterocyclic system) with hydrohalic acids has been used to generate the corresponding 5-halomethyl pyrimidine, which is a key intermediate for the synthesis of thiamine (B1217682) (Vitamin B₁). google.com This suggests that under specific acidic conditions, the methoxymethyl group can be converted into a more reactive halomethyl group.

A Density Functional Theory (DFT) study on the BiCl₃-facilitated cleavage of MOM ethers revealed that water plays a crucial role in facilitating the cleavage of the acetal (B89532) C-O bond. rsc.org The study investigated two possible binding pathways and indicated that the initial coordination of the BiCl₃ to the ether oxygens is a key step in the reaction mechanism. rsc.org

Reagent SystemSubstrate TypeConditionsTypical YieldReference
BiCl₃Alkyl, Alkenyl, Benzyl MOM EthersAcetonitrile, RefluxGood rsc.org
ZnBr₂ / n-PrSHPrimary, Secondary, Tertiary AlcoholsDichloromethane, 0°C to RTHigh researchgate.net
H-X (gas)5-Methoxymethyl PyrimidineXylene, HeatHigh (86-91%) google.com

Multicomponent Reactions Involving this compound as a Component

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. Thiazole derivatives are frequently synthesized via MCRs, such as the well-known Hantzsch thiazole synthesis. acs.orgacs.org However, the use of pre-functionalized, simple thiazoles like this compound as a building block within a multicomponent reaction is not extensively documented in the scientific literature.

The focus of MCRs in thiazole chemistry is often on the de novo construction of the thiazole ring itself from acyclic precursors. For example, a chemo- and stereoselective synthesis of substituted thiazoles has been developed from tert-alcohols bearing alkene and alkyne groups, which proceeds via an intramolecular cyclization. acs.orgnih.gov

While direct participation in MCRs is not reported, derivatives of this compound have been synthesized and used as key intermediates in multi-step syntheses. For instance, 4-bromo-5-(methoxymethyl)-1,3-thiazole was prepared as a key coupling partner for a Buchwald-Hartwig amination reaction in the development of PET radiotracers for α₂C adrenergic receptors. nih.gov This highlights the utility of the this compound scaffold as a valuable building block in medicinal chemistry, even if its role in MCRs is not established.

Mechanistic Investigations of Key Transformation Pathways

Detailed mechanistic studies, including kinetics and transition state analysis, are crucial for understanding and optimizing chemical reactions. For this compound, such studies are scarce; therefore, this section draws upon data from closely related thiazole systems to infer potential reactivity patterns.

Kinetic studies provide quantitative insight into reaction rates and the factors that influence them. While no kinetic data exists specifically for reactions of this compound, studies on related halothiazoles offer valuable information about the reactivity of the thiazole ring.

A kinetic investigation of the nucleophilic aromatic substitution of various chlorothiazoles with sodium methoxide (B1231860) revealed that the reactivity of the positions on the thiazole ring follows the order: 5 > 2 > 4. sciepub.com The reaction of 5-chlorothiazole (B1590928) is significantly faster than that of the 2-chloro or 4-chloro isomers, indicating that the C5 position is highly susceptible to nucleophilic attack. sciepub.com This heightened reactivity is relevant to the 5-substituted title compound. The reaction was found to be second-order, and the rate could be enhanced by using a polar aprotic solvent like DMSO. sciepub.com

Table 1: Relative Rate Constants for the Reaction of Chlorothiazoles with Sodium Methoxide at 50°C

Thiazole Derivative Rate Constant (k, L mol⁻¹ s⁻¹) Relative Rate Reference
4-Chlorothiazole 0.05994 1 sciepub.com
2-Chlorothiazole 0.81 13.5 sciepub.com
5-Chlorothiazole 1.863 31.1 sciepub.com

The negative entropy of activation (ΔS*) observed in studies of thiazole formation suggests a highly ordered, inflexible transition state, which is characteristic of cyclization reactions where open-chain reactants form a ring. orientjchem.org

Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), provides detailed information about the energy barriers and intermediates of a reaction.

Halogenation of Thiazole Systems: A theoretical study on the chlorination of thiazolo[5,4-d]thiazole (B1587360) (a fused thiazole system) investigated two possible mechanisms: direct C-chlorination and a pathway involving an initial N-chlorination followed by a nih.govudayton.edu-shift of the chlorine atom. udayton.edu The direct C-chlorination pathway was found to have a lower activation barrier. The Gibbs free energy profile showed the formation of a σ-complex (a Wheland-type intermediate) as a key step. udayton.edu

Table 2: Calculated Gibbs Free Energy Profile for Pyridine-Catalyzed Chlorination of Thiazolo[5,4-d]thiazole

Species Description Relative Gibbs Free Energy (kcal/mol) (B3LYP/6-31+G(d)) Reference
Reactants Thiazolo[5,4-d]thiazole + Pyridine-Cl₂ 0.0 udayton.edu
Transition State For C-Cl bond formation +17.2 udayton.edu
σ-complex Intermediate +10.6 udayton.edu
Products Chlorinated Thiazole + Pyridinium Chloride -22.5 udayton.edu

Cycloaddition Reactions: In another theoretical study, the cycloaddition reactions of an azafulvenium methide derived from a pyrrolo[1,2-c]thiazole were analyzed. conicet.gov.ar DFT calculations were used to determine the activation energies for different cycloaddition pathways (exo/endo and 1,3/1,7). The calculations helped rationalize the experimentally observed product distribution, which was governed by a combination of electronic and steric factors. conicet.gov.ar

Low-Energy Electron Driven Reactions: Mechanistic studies on 2-bromo-5-nitrothiazole (B146120) have explored reaction pathways following low-energy electron attachment. aip.org Using DFT and coupled-cluster methods, reaction energies and transition state barriers were calculated for various dissociation channels, such as the cleavage of the C-Br and C-NO₂ bonds. These studies provide fundamental insight into the stability and fragmentation of substituted thiazole anions. aip.org The calculated reaction pathway for Br⁻ loss, for example, involves a transition state energy of 0.44 eV. aip.org

These examples from related systems demonstrate the power of computational chemistry to elucidate complex reaction mechanisms, transition states, and energy profiles for thiazole-containing molecules. Similar approaches would be invaluable for understanding the detailed transformation pathways of this compound.

Advanced Spectroscopic and Analytical Characterization Techniques for 5 Methoxymethyl 1,3 Thiazole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation.researchgate.netnih.govnist.govmdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 5-(methoxymethyl)-1,3-thiazole systems. Both one-dimensional and two-dimensional NMR experiments are routinely employed to gain detailed insights into the molecular framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the presence of key structural motifs within this compound derivatives.

In the ¹H NMR spectrum, the protons of the methoxymethyl group at the C5 position typically exhibit characteristic chemical shifts. The methylene (B1212753) protons (-CH₂O-) are expected to appear as a singlet at approximately δ 4.5 ppm, while the methoxy (B1213986) protons (-OCH₃) resonate further upfield as a singlet around δ 3.3 ppm. The protons on the thiazole (B1198619) ring itself will have distinct chemical shifts influenced by the electron-withdrawing nature of the nitrogen and sulfur atoms and the electronic effects of other substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H2 (thiazole) ~8.7 C2 ~152
H4 (thiazole) ~7.5 C4 ~120
-CH₂- (methoxymethyl) ~4.5 C5 ~145
-OCH₃ (methoxymethyl) ~3.3 -CH₂- ~65
-OCH₃ ~59

Note: These are predicted values and may vary based on solvent and other experimental conditions.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton and carbon signals and for establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY can confirm the coupling between adjacent protons on the thiazole ring, if any, and can help to differentiate them from the uncoupled singlets of the methoxymethyl group. researchgate.netnih.gov

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is crucial for assigning the carbon signals corresponding to the methoxymethyl protons and the thiazole ring protons. researchgate.netnih.gov An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis.researchgate.netnih.govmdpi.comnih.gov

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

For this compound, the molecular ion peak in the mass spectrum would confirm its molecular weight. The fragmentation pattern observed under electron impact (EI) ionization can provide valuable structural information. Common fragmentation pathways for thiazole derivatives often involve the cleavage of the ring and the loss of substituents. pleiades.online The methoxymethyl group may be lost as a methoxymethyl radical (•CH₂OCH₃) or through other fragmentation processes.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. bioanalysis-zone.com This precision allows for the determination of the elemental composition of the molecule. bioanalysis-zone.com For this compound (C₅H₇NOS), HRMS can distinguish its molecular formula from other potential formulas that have the same nominal mass, thereby confirming its elemental composition with high confidence. nih.gov

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions (product ions). uakron.edu This technique is particularly useful for elucidating the structure of complex molecules and for distinguishing between isomers. nih.gov

In the MS/MS analysis of protonated this compound, the fragmentation pattern would provide detailed structural information. The fragmentation could involve the loss of small neutral molecules such as formaldehyde (B43269) (CH₂O) or methanol (B129727) (CH₃OH) from the methoxymethyl group, as well as fragmentation of the thiazole ring itself. These fragmentation pathways help to confirm the connectivity of the atoms within the molecule.

Table 2: Potential Fragmentation Ions in the Mass Spectrum of this compound

m/z Proposed Fragment Possible Neutral Loss
129 [M]+• -
98 [M - OCH₃]+ •OCH₃
84 [M - CH₂OCH₃]+ •CH₂OCH₃
85 [C₃H₃NS]+• C₂H₄O

Note: These are hypothetical fragmentation patterns and require experimental verification.

Infrared (IR) Spectroscopy for Functional Group Identification.researchgate.netnist.govnih.gov

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its specific structural features.

Key expected IR absorption bands include:

C-H stretching: Aliphatic C-H stretching from the methoxymethyl group would appear in the region of 2850-3000 cm⁻¹. Aromatic C-H stretching from the thiazole ring would be observed above 3000 cm⁻¹.

C=N stretching: The carbon-nitrogen double bond within the thiazole ring typically shows an absorption band in the range of 1650-1550 cm⁻¹. researchgate.net

C-O stretching: A strong absorption band corresponding to the C-O-C ether linkage of the methoxymethyl group is expected around 1100 cm⁻¹.

Thiazole ring vibrations: The thiazole ring itself will exhibit a series of characteristic skeletal vibrations in the fingerprint region (below 1500 cm⁻¹). researchgate.netresearchgate.net

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H (aliphatic) Stretching 2850-3000
C-H (aromatic) Stretching >3000
C=N (thiazole) Stretching 1650-1550
C-O-C (ether) Stretching ~1100
Thiazole Ring Skeletal Vibrations <1500

Note: These are general ranges and the exact positions can be influenced by the molecular environment.

Table 4: Compound Names Mentioned in the Article

Compound Name

Advanced Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for separating components of a mixture, allowing for the quantification and identification of the target compound and any potential impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile or thermally sensitive compounds like many thiazole derivatives. scispace.com Its high resolution and sensitivity make it ideal for separating this compound from structurally similar starting materials, by-products, or degradation products. The method's robustness allows for its use in quality control during synthesis and for stability studies.

For thiazole systems, reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. scispace.com The separation is based on the differential partitioning of the analytes between the two phases. Advanced detectors, such as Diode Array Detectors (DAD) or mass spectrometers (LC-MS), provide further analytical power. A DAD can provide UV-Vis spectra for peak purity analysis, while an LC-MS system offers mass information, enabling the tentative identification of unknown impurities. researchgate.net The development of a successful HPLC method involves optimizing parameters such as the column, mobile phase composition (e.g., acetonitrile-water gradient), flow rate, and detector wavelength to achieve optimal separation. researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of a Thiazole Derivative

ParameterConditionPurpose
Column Reversed-Phase C18 (4.6 x 250 mm, 5 µm)Provides a nonpolar stationary phase for effective separation of moderately polar compounds.
Mobile Phase Gradient of Acetonitrile and WaterAllows for the elution of a wide range of compounds with varying polarities.
Flow Rate 1.0 mL/minEnsures optimal separation efficiency and peak shape.
Detector Diode Array Detector (DAD) at 275 nmQuantifies the compound and allows for peak purity assessment by providing UV spectra.
Injection Volume 10 µLStandard volume for analytical HPLC.
Column Temperature 30 °CMaintains consistent retention times and improves peak resolution.

This table represents a typical starting point for method development for thiazole derivatives, based on common practices in the field. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile and semi-volatile compounds. measurlabs.com this compound, due to its likely volatility, is a suitable candidate for GC-MS analysis. This method is highly effective for assessing purity, identifying trace-level contaminants, and confirming the identity of the compound in a mixture. jpmsonline.com

In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase of a capillary column. measurlabs.com As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules (commonly via electron impact, EI) and separates the resulting fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular "fingerprint," allowing for highly confident structural elucidation and library matching. jpmsonline.comresearchgate.net The combination of chromatographic retention time and the unique mass spectrum provides a very high degree of specificity. The technique can be used to analyze reaction mixtures during synthesis to monitor the formation of the desired product and any by-products. google.com

Table 2: Representative GC-MS Parameters and Expected Fragmentation Data

ParameterConditionFunction
GC Column Capillary Column (e.g., 100% dimethyl polysiloxane, 30 m x 0.25 mm)Separates volatile compounds based on boiling point and polarity. jpmsonline.com
Carrier Gas Helium at 1.0 mL/minTransports the sample through the column. jpmsonline.com
Injector Temperature 250 °CEnsures rapid and complete vaporization of the sample.
Ionization Mode Electron Impact (EI) at 70 eVFragments the molecule in a reproducible manner, creating a characteristic mass spectrum. jpmsonline.com
Mass Analyzer QuadrupoleSeparates the ion fragments based on their mass-to-charge ratio.
Expected Fragments Molecular Ion (M+), fragments from loss of -OCH3, -CH2OCH3, and thiazole ring cleavage.The fragmentation pattern provides structural information for identification.

This table illustrates typical parameters for the GC-MS analysis of a small heterocyclic molecule.

X-Ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For novel compounds like this compound or its derivatives, this technique provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.com This level of detail is unattainable by other analytical methods and is crucial for understanding the molecule's stereochemistry and packing in its crystalline form.

The technique involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced by the electrons of the atoms is collected and mathematically analyzed to generate a model of the electron density, from which the atomic positions can be determined. iucr.org While a crystal structure for the specific parent compound this compound is not publicly available, analysis of closely related structures demonstrates the power of this technique. For instance, the crystal structures of compounds like 2-amino-4-(methoxymethyl)-thiazole-5-carboxylic acid methyl ester iucr.org and 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole iucr.orgresearchgate.net have been determined, providing precise data on the thiazole ring geometry and the conformation of the attached side chains. This information is invaluable for computational modeling and for understanding structure-activity relationships.

Table 3: Example Crystallographic Data for a Substituted Thiazole Derivative (2-(4-Chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole)

ParameterValueReference
Chemical Formula C₁₈H₁₆ClNO₂S iucr.org
Crystal System Monoclinic iucr.org
Space Group P2₁/c iucr.org
Unit Cell Dimensions a = 6.6235 Å, b = 25.1848 Å, c = 9.8283 Å, β = 96.504° iucr.org
Volume (V) 1628.92 ų iucr.org
Molecules per Unit Cell (Z) 4 iucr.org

This data, from a related compound, illustrates the precise structural information obtained from X-ray crystallography. iucr.orgresearchgate.net

Computational and Theoretical Investigations of 5 Methoxymethyl 1,3 Thiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of a molecule based on the principles of quantum mechanics. For a substituted heterocycle such as 5-(methoxymethyl)-1,3-thiazole, these calculations offer deep insights into its stability, electronic nature, and potential for chemical transformation.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. It is employed to determine optimized molecular geometries, bond lengths, and bond angles. researchgate.netkbhgroup.in For thiazole (B1198619) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), can predict these structural parameters with high accuracy. kbhgroup.innbu.edu.sa

While specific DFT data for this compound is not extensively published, studies on related thiazole derivatives provide a template for the expected structural features. For instance, in a study of 2-(2-hydrazineyl)thiazole derivatives, DFT calculations were used to determine the precise bond lengths and angles, revealing the influence of different substituents on the thiazole ring's geometry. kbhgroup.in In these systems, the C=N bond length of the thiazole ring can vary depending on the electronic effects of the substituents. nbu.edu.sa For this compound, DFT would precisely calculate the bond lengths of the thiazole core, the C-S and C-N bonds, and the geometry of the methoxymethyl substituent, including the C-O-C bond angle and torsional angles that define its orientation relative to the ring.

Illustrative DFT Geometrical Parameters for a Thiazole Derivative

The following table presents DFT-calculated bond lengths and angles for a representative thiazole derivative, (E)-4-phenyl-2-(2-(1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-ylidene)hydrazineyl)thiazole, to illustrate the type of data obtained from such studies. kbhgroup.in

ParameterBond Length (Å)ParameterBond Angle (°)
C23-N30 (imine in ring)1.2964C25-S31-C2389.5
C23-S311.7577S31-C23-N30115.5
C25-S311.7456C23-N30-C24111.0
C24-N301.3900N30-C24-C25114.5
C24-C251.3750S31-C25-C24110.0

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. mdpi.com

For thiazole derivatives, FMO analysis performed using DFT calculations helps to understand intramolecular charge transfer and reactivity. researchgate.net The distribution of the HOMO and LUMO across the molecule indicates the likely sites for nucleophilic and electrophilic attack. In donor-acceptor thiazole azo dyes, for example, the HOMO is typically spread over the donor moiety and the thiazole ring, while the LUMO is located on the acceptor part of the molecule. mdpi.com

In this compound, the HOMO would likely be distributed over the electron-rich thiazole ring, particularly the sulfur atom, while the LUMO would also be located on the ring. The precise energies and distributions would be influenced by the methoxymethyl group at the C5 position. The calculated HOMO-LUMO gap would provide a quantitative measure of its kinetic stability and potential for participation in various chemical reactions.

Illustrative FMO Data for Thiazole Derivatives

This table shows representative HOMO, LUMO, and energy gap values for different thiazole derivatives, calculated using DFT, to demonstrate the data generated by FMO analysis. kbhgroup.in

MoleculeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
NIFHT-1-5.76-1.584.18
NIFHT-2-5.87-2.143.73
NIFHT-3-5.92-2.433.49
PIFHT-5.53-1.414.12

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. scispace.com The MEP is mapped onto a constant electron density surface, with different colors representing different values of the electrostatic potential. researchgate.net Typically, red areas indicate regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, an MEP map would likely show a region of negative potential around the nitrogen atom of the thiazole ring, making it a primary site for protonation or interaction with electrophiles. The sulfur atom and the oxygen of the methoxymethyl group would also exhibit negative potential. Regions of positive potential would be expected around the hydrogen atoms. Such maps provide crucial insights into intermolecular interactions, such as hydrogen bonding, and are instrumental in understanding how the molecule might interact with biological targets. scispace.comresearchgate.net

Mechanistic Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in modeling reaction mechanisms and characterizing the high-energy transition states (TS) that govern reaction rates. For reactions involving this compound, such as its synthesis or subsequent functionalization, theoretical modeling can elucidate the step-by-step pathway.

For example, the synthesis of thiazoles often proceeds via the Hantzsch synthesis. researchgate.netanalis.com.my Computational modeling of this reaction for a specific substrate like this compound would involve locating the transition state for the key cyclization step. By calculating the energy barrier of the TS, one can predict the feasibility and kinetics of the reaction. Studies on related heterocycles have successfully used DFT to model reaction pathways, such as the synthesis of oxazoles, providing insights into intermediates and transition states. researchgate.net In a study on transition-state analogs for AHL synthase inhibitors, thiazole rings were incorporated to mimic the nascent lactone of the enzymatic reaction, highlighting the use of computational design in understanding biological mechanisms. nih.gov

In Silico Exploration of Reactivity and Selectivity

In silico methods are widely used to predict the reactivity and selectivity of molecules, guiding synthetic efforts and drug discovery. bohrium.com For this compound, computational tools can predict its behavior in various chemical reactions.

The reactivity of the thiazole ring is influenced by the substituents at its C2, C4, and C5 positions. analis.com.my DFT-derived reactivity descriptors, such as the HOMO-LUMO gap, hardness, softness, and electrophilicity index, can be calculated to provide a quantitative assessment of reactivity. researchgate.net For instance, FMO analysis can predict the regioselectivity of electrophilic substitution on the thiazole ring.

Furthermore, in silico docking studies can predict how this compound or its derivatives might bind to a biological target, like an enzyme active site. nih.govnih.gov These studies help in understanding the structure-activity relationship (SAR) and in designing more potent and selective molecules. While these studies are common for bioactive thiazole derivatives, specific data for the parent this compound are limited.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into conformational flexibility and intermolecular interactions. nih.govnih.gov

A key study performed a conformational analysis on a series of (methoxyalkyl)thiazoles, which are structurally related to this compound, using systematic conformational searching, molecular mechanics, and semiempirical methods. nih.gov This research aimed to understand the enantioselectivity of these compounds as 5-lipoxygenase inhibitors. The analysis revealed that the conformational preferences of the methoxyalkyl side chain play a crucial role in how the molecule is recognized by its biological target. nih.gov The results helped to define the active conformation and explain why only the (S)-enantiomer of certain thiazole derivatives was highly potent. nih.gov

For this compound itself, MD simulations could be used to explore the rotational freedom of the methoxymethyl group relative to the thiazole ring. In a solvent environment, these simulations would reveal the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule presents itself for intermolecular interactions, such as binding to a receptor or forming crystal structures. MD simulations can also elucidate the stability of ligand-protein complexes, as demonstrated in studies of other thiazole-based inhibitors. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding biological endpoints)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and a specific endpoint. While traditionally used for biological activity, its principles are broadly applied in Quantitative Structure-Property Relationship (QSPR) studies to predict various physicochemical properties, which are non-biological in nature. For this compound, while specific QSPR models are not extensively documented in public literature, the methodology is well-established for heterocyclic compounds and can be applied to predict its properties. researchgate.netasianpubs.org

The development of a QSPR model for thiazole derivatives involves calculating a wide array of molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure. They can be broadly categorized into topological, electronic, and physicochemical descriptors. imist.ma For a hypothetical QSPR study on a series of thiazoles including this compound, these descriptors would be calculated for each molecule. A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is then used to build a model that correlates a selection of these descriptors with an experimental property, such as boiling point, solubility, or chromatographic retention time. imist.ma

The resulting model can then be used to predict the properties of new, unsynthesized thiazole derivatives. This approach is valuable in materials science and chemical engineering for screening compounds with desired physical characteristics before committing to their synthesis. researchgate.netiupac.org For example, a QSPR model could predict the lipophilicity (LogP) of this compound, a key parameter in determining its solvent miscibility and environmental distribution. imist.ma

Table 1: Representative Molecular Descriptors for a Hypothetical QSPR Study of this compound
Descriptor ClassDescriptor NameDescriptionRelevance to Physicochemical Properties
PhysicochemicalMolecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.Influences bulk properties like density and boiling point.
PhysicochemicalLogP (Octanol-Water Partition Coefficient)A measure of the molecule's lipophilicity or hydrophobicity.Predicts solubility in various solvents and partitioning behavior.
ElectronicDipole MomentA measure of the net molecular polarity.Affects intermolecular forces, solubility in polar solvents, and crystal packing.
TopologicalTopological Polar Surface Area (TPSA)The surface sum over all polar atoms, primarily oxygen and nitrogen.Correlates with hydrogen bonding capacity and transport properties.
PhysicochemicalMolar Refractivity (MR)A measure of the total polarizability of a mole of a substance.Related to molecular volume and London dispersion forces.
ElectronicHOMO/LUMO EnergiesEnergies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.Indicates electronic reactivity and potential for charge-transfer interactions.

Advanced Molecular Docking Studies (focused on interactions with non-biological targets or general binding principles)

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or host) to form a stable complex. While widely used in drug discovery with biological targets like enzymes, this technique is also invaluable for studying the interactions of molecules with non-biological hosts, elucidating general principles of molecular recognition.

In the context of this compound, specific docking studies are not prevalent in published research. However, the principles can be illustrated using studies of similar heterocyclic molecules with non-biological hosts, such as cyclodextrins. mdpi.comnih.gov Cyclodextrins are macrocyclic oligosaccharides that form a truncated cone shape, featuring a hydrophilic exterior and a non-polar, hydrophobic inner cavity. They are common hosts in supramolecular chemistry, used to encapsulate guest molecules.

A molecular docking simulation of this compound with a host like β-cyclodextrin would explore the most energetically favorable ways for the thiazole derivative to fit inside the cyclodextrin (B1172386) cavity. mdpi.com The simulation calculates a scoring function, often expressed as binding energy (in kcal/mol), to rank different binding poses. A lower binding energy typically indicates a more stable complex.

The primary driving forces for the inclusion of a non-polar guest like a thiazole into the hydrophobic cavity of cyclodextrin are typically van der Waals forces and hydrophobic interactions. mdpi.com The docking results would reveal the specific orientation of this compound within the host. For instance, the thiazole ring, being the most hydrophobic part, would likely be deeply embedded within the cavity, while the more polar methoxymethyl group might be positioned near the hydrophilic rim of the cyclodextrin. mdpi.comnih.gov Such studies provide fundamental insights into non-covalent interactions and the principles of host-guest chemistry, which are crucial for applications in areas like materials science, catalysis, and formulation science.

Table 2: Hypothetical Molecular Docking Results of this compound with a Non-Biological Host (β-Cyclodextrin)
ParameterValue/DescriptionSignificance
Binding Energy (ΔG)-4.0 to -6.0 kcal/mol (Estimated)Indicates the predicted stability of the host-guest complex. More negative values suggest stronger binding.
Predicted PoseThiazole ring oriented inside the hydrophobic cavity; methoxymethyl group near the rim.Reveals the most likely 3D arrangement of the guest within the host.
Key InteractionsHydrophobic interactions, van der Waals forces.Identifies the dominant non-covalent forces responsible for complex formation.
Interacting Host RegionNon-polar inner cavity of β-Cyclodextrin.Specifies the region of the host molecule primarily involved in binding the guest.

Role of 5 Methoxymethyl 1,3 Thiazole in Advanced Synthetic Strategies and Material Science

5-(Methoxymethyl)-1,3-thiazole as a Versatile Synthetic Synthon

This compound serves as a highly adaptable building block in organic chemistry. The thiazole (B1198619) core provides a stable aromatic system with distinct reactive sites, while the methoxymethyl substituent at the C5 position offers a handle for further functionalization or can influence the reactivity of the heterocyclic ring.

Building Block in the Synthesis of Complex Heterocyclic Systems

The thiazole nucleus is a cornerstone in the construction of a wide array of more complex heterocyclic structures, including fused-ring systems and multi-heterocycle assemblies. mdpi.comnih.gov The reactivity of the thiazole ring is well-defined, with the C5 position being electron-rich and thus susceptible to electrophilic substitution. pharmaguideline.comslideshare.net When this position is already functionalized, as in this compound, the compound can be used in reactions that target other positions or utilize the existing substituent to direct the formation of new rings.

For instance, thiazole derivatives are key precursors in the synthesis of thiazolo[5,4-d]thiazoles, a class of planar, electron-deficient compounds with applications in organic electronics. mdpi.commdpi.com While specific examples starting from this compound are not extensively documented, the general synthetic strategies often involve the condensation of functionalized thiazoles. The methoxymethyl group could be envisioned to influence the electronic properties and solubility of such resulting materials.

Furthermore, the synthesis of molecules containing multiple thiazole rings has been shown to enhance therapeutic activities. mdpi.comnih.gov this compound can act as a foundational unit, which, after modification at other positions of the ring (e.g., C2), can be coupled with other heterocyclic amines or building blocks to create di- and tri-thiazole structures. mdpi.com

Precursor for Advanced Organic Transformations

The inherent reactivity of the thiazole ring makes this compound a valuable precursor for a variety of organic transformations. The different positions on the ring exhibit distinct electronic characteristics, allowing for selective reactions. pharmaguideline.com

Reactivity at C2: The C2 position is the most electron-deficient and can be deprotonated by strong organolithium bases. pharmaguideline.com This generates a potent nucleophile that can react with various electrophiles, such as aldehydes, ketones, or alkyl halides, allowing for the introduction of diverse substituents at this position. pharmaguideline.com

Reactivity at C5: The C5 position is the most favorable site for electrophilic substitution reactions like halogenation and mercuration. pharmaguideline.comslideshare.net

Transformations of the Methoxymethyl Group: The methoxymethyl substituent itself is a site for chemical modification. The ether linkage can be cleaved under acidic conditions to yield 5-(hydroxymethyl)-1,3-thiazole. This primary alcohol can then be oxidized to an aldehyde or a carboxylic acid, providing a reactive handle for condensation reactions, amide bond formations, or further building block synthesis.

The following table summarizes potential transformations involving this compound.

Transformation TypeReagents and ConditionsProduct Type
C2-Lithiation/Alkylation1. n-BuLi, THF, -78 °C; 2. R-X (Alkyl halide)2-Alkyl-5-(methoxymethyl)-1,3-thiazole
Ether CleavageHBr or BBr₃5-(Hydroxymethyl)-1,3-thiazole
Alcohol OxidationPCC or Swern Oxidation1,3-Thiazole-5-carbaldehyde
N-AlkylationR-I (Alkyl iodide)5-(Methoxymethyl)thiazolium iodide

These transformations highlight the compound's utility in generating a family of related thiazole derivatives for various applications.

Application in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy used to create libraries of structurally diverse small molecules for high-throughput screening and drug discovery. beilstein-journals.org DOS often relies on the use of versatile building blocks that can be elaborated through various reaction pathways to explore new chemical space. beilstein-journals.org

The thiazole scaffold is a valuable core structure in DOS due to its biological relevance and synthetic tractability. nih.gov Functionalized thiazoles like this compound are excellent candidates for DOS campaigns. The methoxymethyl group provides a point of diversity that can be modified, while the thiazole ring itself can undergo various C-H functionalization or cross-coupling reactions. For example, a DOS approach could involve parallel synthesis starting with this compound, where different substituents are introduced at the C2 position, followed by a second diversification step involving modification of the C5-methoxymethyl group. Such strategies can rapidly generate a large number of unique compounds centered on a privileged heterocyclic core. beilstein-journals.org

Coordination Chemistry Applications of Thiazole Ligands

The thiazole ring contains both a nitrogen (a hard base) and a sulfur (a soft base) atom, making it a versatile ligand capable of coordinating to a wide range of metal ions. nih.govresearchgate.net This has led to extensive research into the coordination chemistry of thiazole derivatives and the application of the resulting metal complexes. researchgate.netresearchgate.net

Design and Synthesis of Metal Complexes Featuring this compound Ligands

This compound is expected to act primarily as a monodentate ligand, coordinating to metal centers through its sp²-hybridized nitrogen atom (N3). researchgate.net The lone pair of electrons on the nitrogen is readily available for donation to a metal ion. The synthesis of such complexes typically involves reacting the thiazole ligand with a metal salt in a suitable solvent. ijper.orgorientjchem.org

The table below illustrates some potential metal complexes that could be synthesized using this compound as a ligand.

Metal Salt PrecursorExpected Complex StructurePotential Geometry
CuCl₂[Cu(C₅H₇NOS)₂Cl₂]Tetrahedral or Square Planar
Zn(NO₃)₂Zn(C₅H₇NOS)₄₂Tetrahedral
PdCl₂(MeCN)₂trans-[Pd(C₅H₇NOS)₂Cl₂]Square Planar
Co(OAc)₂[Co(C₅H₇NOS)₂(OAc)₂]Tetrahedral

Catalytic Applications of Thiazole-Derived Metal Complexes

Metal complexes containing thiazole-based ligands have shown significant promise in catalysis. researchgate.netresearchgate.net The electronic properties of the thiazole ring can be tuned by substituents, which in turn influences the catalytic activity of the metal center. These complexes have been explored as catalysts in various organic transformations. researchgate.net

For example, iridium complexes with chiral bidentate phosphine-thiazole ligands have been successfully used as catalysts in homogeneous asymmetric hydrogenation reactions. researchgate.net While this compound itself is not chiral, it could be incorporated into larger, chiral ligand frameworks. The resulting metal complexes could then be screened for catalytic activity in reactions such as:

Cross-coupling reactions: Palladium-thiazole complexes could potentially catalyze Suzuki, Heck, or Sonogashira coupling reactions.

Oxidation/Reduction reactions: The redox properties of metals like copper and cobalt can be modulated by thiazole ligation, making them suitable for catalytic oxidation or reduction processes.

Polymerization: Lanthanide complexes featuring thiazole-based ligands have been shown to be effective catalysts for isoprene polymerization. researchgate.net

The development of metal complexes with this compound could lead to new catalysts with unique solubility profiles and activities, driven by the electronic and steric influence of the methoxymethyl group.

Integration into Novel Materials and Functional Polymers

The unique electronic characteristics of the thiazole ring, stemming from the presence of both sulfur and nitrogen heteroatoms, make it an attractive building block for functional polymers. These polymers are finding applications in a diverse range of fields, including organic electronics and photonics.

Thiazole-Containing Monomers for Polymer Synthesis

While the broader class of thiazole derivatives has been extensively used in polymer synthesis, specific research detailing the use of this compound as a monomer is not widely available in the reviewed literature. However, the general principles of synthesizing thiazole-containing polymers can be extrapolated. Typically, functionalized thiazole monomers are designed to be compatible with various polymerization techniques, such as condensation polymerization or click chemistry. For instance, thiazole derivatives can be incorporated into polymer backbones to create materials with desirable thermal and chemical stability.

The synthesis of heteroaromatic thiazole-based polyureas has been reported, where a diphenylsulfide-based aminothiazole monomer was polymerized with different diisocyanates. These polymers exhibited good thermal stability, which was attributed to the presence of the thiazole moiety and sulfur linkage in the main chain mdpi.com. This suggests that a monomer like this compound, if appropriately functionalized, could be a valuable component in creating stable and functional polymers.

Photoactive and Electronic Properties of Thiazole-Based Materials

Thiazole-containing materials, particularly those with extended π-conjugated systems, often exhibit interesting photoactive and electronic properties. The thiazole ring is electron-deficient, which can influence the electronic structure and energy levels of the resulting polymers.

Conjugated microporous polymers (CMPs) containing thiazolo[5,4-d]thiazole (B1587360) (TzTz) linkages have been investigated for their excellent photoelectric properties and have shown promise in photocatalysis researchgate.net. Similarly, copolymers based on thiazolothiazole have been synthesized for use as donor materials in polymer solar cells, with power conversion efficiencies reaching up to 2.75% researchgate.net. These examples highlight the potential of the thiazole core in developing materials for optoelectronic applications.

The introduction of thiazolyl side groups on a benzodithiophene polymer backbone has been shown to be an effective strategy for creating wide-bandgap polymer donors with deep highest occupied molecular orbitals (HOMOs), which is beneficial for achieving larger open-circuit voltages in polymer solar cells nankai.edu.cn. A systematic investigation revealed that the orientation of the thiazolyl nitrogen relative to the polymer backbone significantly impacts the molecular aggregation and, consequently, the device performance, with one isomer achieving a power conversion efficiency of 15.02% nankai.edu.cn.

While direct experimental data on the photoactive and electronic properties of polymers derived specifically from this compound is not available in the provided search results, the established properties of other thiazole-based polymers provide a strong indication of their potential. The methoxymethyl group at the 5-position could potentially influence solubility and morphology, which are critical factors in the performance of organic electronic devices.

Below is a table summarizing the properties of some reported thiazole-containing polymers, illustrating the general characteristics of this class of materials.

Polymer SystemKey PropertiesPotential Application
Thiazolo[5,4-d]thiazole-based CopolymersBand gaps in the range of 1.80–2.14 eV, PCEs up to 2.75%Polymer Solar Cells researchgate.net
Thiazolyl-Substituted Benzodithiophene PolymersDeep HOMO energy levels, PCE up to 15.02%Polymer Solar Cells nankai.edu.cn
Thiazolo[5,4-d]thiazole-linked CMPsExcellent photoelectric propertiesPhotocatalysis researchgate.net
Heteroaromatic Thiazole-Based PolyureasGood thermal stabilityBiologically active products mdpi.com

Future Research Directions and Emerging Paradigms for 5 Methoxymethyl 1,3 Thiazole Chemistry

Development of Novel and Efficient Synthetic Routes

The synthesis of the thiazole (B1198619) core is well-established, with the Hantzsch reaction being a classical and widely used method. nih.gov However, future research will undoubtedly focus on developing more efficient, sustainable, and versatile routes specifically tailored for 5-substituted thiazoles like 5-(methoxymethyl)-1,3-thiazole.

Emerging synthetic strategies are moving towards greener methodologies that minimize waste, avoid harsh conditions, and utilize readily available starting materials. bepls.com For this compound, this could involve adapting existing multi-component, one-pot reactions. For instance, a one-pot synthesis could be envisioned starting from a precursor already containing the methoxymethyl moiety, reacting with a thioamide and a suitable cyclizing agent under microwave irradiation or ultrasonic-mediated conditions. bepls.com Such green protocols offer advantages like reduced reaction times, higher yields, and the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG). bepls.com

Future synthetic developments could also explore catalyst-free methods or the use of recyclable, heterogeneous catalysts to further enhance the environmental credentials of the synthesis. bepls.com The development of flow chemistry processes for the synthesis of this compound would offer superior control over reaction parameters, leading to higher purity and scalability.

Synthetic Strategy Key Features Potential Starting Materials for this compound Anticipated Advantages
Microwave-Assisted Hantzsch Synthesis Rapid heating, shorter reaction times.1-Bromo-3-methoxyacetone, Thioformamide (B92385)High efficiency, reduced by-product formation. bepls.com
One-Pot Multi-Component Reaction Combines several steps without isolating intermediates.Methoxyacetaldehyde, a source of sulfur (e.g., Lawesson's reagent), an ammonia (B1221849) source.Operational simplicity, time and resource efficiency.
Catalyst-Free Synthesis in Green Solvents Avoids metal catalysts, uses eco-friendly solvents like water or PEG.α-haloketone with methoxymethyl group, thioamide.Reduced environmental impact, simplified purification. bepls.com
Flow Chemistry Synthesis Continuous processing in microreactors.Optimized reactants from batch syntheses.High reproducibility, scalability, and safety.

Exploration of Unprecedented Reactivity Patterns

The reactivity of the thiazole ring is well-documented. The C2 position is known to be susceptible to deprotonation by strong bases, creating a nucleophilic center for reaction with various electrophiles. pharmaguideline.com Conversely, electrophilic substitution reactions, such as halogenation and sulfonation, preferentially occur at the electron-rich C5 position. pharmaguideline.comslideshare.net

The presence of the methoxymethyl group at the C5 position is expected to influence this reactivity. As an electron-donating group, it would further activate the thiazole ring, but it also blocks the most common site for electrophilic attack. This presents an opportunity to explore unprecedented reactivity patterns. Future research could investigate:

Directed Metalation: Using the oxygen of the methoxymethyl group as a directing group for lithiation at the C4 position, enabling the introduction of new substituents at a previously less accessible site.

Ring Transformations: Investigating the stability of the thiazole ring under various conditions (e.g., photochemical, thermal) to see if the 5-(methoxymethyl) substituent can facilitate novel ring-opening or ring-expansion reactions.

Functional Group Interconversion: The methoxymethyl group itself is a site for potential chemical modification. Cleavage of the methyl ether could yield 5-(hydroxymethyl)-1,3-thiazole, a versatile intermediate for further derivatization into esters, ethers, or halides, opening up a vast chemical space for new analogues.

Advanced Characterization Techniques for In Situ Monitoring of Reactions

Understanding the mechanism and kinetics of a chemical reaction is crucial for its optimization and control. Traditional methods involving quenching the reaction and analyzing aliquots can be inefficient and may not capture transient intermediates. The future of studying the synthesis and reactions of this compound lies in the application of advanced, in situ characterization techniques.

These methods allow for real-time monitoring of the reaction mixture, providing a continuous stream of data on the concentration of reactants, products, and any intermediates.

Technique Information Provided Application in this compound Chemistry
In Situ Raman Spectroscopy Vibrational modes of molecules, functional group changes, polymorphism.Monitoring the formation of the thiazole ring during synthesis by tracking the disappearance of reactant peaks and the appearance of characteristic ring vibration peaks.
In Situ NMR Spectroscopy Detailed structural information, quantification of species.Identifying and quantifying transient intermediates in complex reaction pathways, providing mechanistic insights.
In Situ FTIR Spectroscopy Changes in functional groups (e.g., C=O, C=N, C-S).Following the consumption of starting materials and the formation of the thiazole product in real-time.
Process Analytical Technology (PAT) Combination of in situ analysis with process control.Enabling automated, optimized, and highly controlled production of this compound in a flow chemistry setup.

The application of these techniques would provide unprecedented insight into the mechanistic pathways of its formation and subsequent reactions, enabling the rational design of more efficient and selective chemical processes.

Theoretical Prediction and Experimental Validation of New Derivatives

Computational chemistry has become an indispensable tool in modern chemical research. In silico methods, such as Density Functional Theory (DFT), allow for the prediction of molecular properties, reaction mechanisms, and spectroscopic signatures before a compound is ever synthesized in the lab. nih.gov This predictive power can guide experimental efforts, saving significant time and resources.

For this compound, theoretical studies could be employed to:

Predict Reactivity: Calculate electron density maps and frontier molecular orbitals to predict the most likely sites for electrophilic and nucleophilic attack, guiding the exploration of its reactivity.

Design Novel Derivatives: Systematically modify the core structure in silico by adding various substituents and calculate their physicochemical and potential biological properties (e.g., electronic properties, lipophilicity, binding affinity to protein targets). nih.gov

Simulate Spectra: Predict NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized compounds.

This synergy between theoretical prediction and experimental validation creates a powerful discovery pipeline. For example, computational models could identify a set of novel derivatives of this compound with promising electronic properties for use in organic semiconductors. These prioritized candidates could then be synthesized and their properties measured to validate and refine the computational models.

Derivative of this compound Hypothetical Modification Predicted Property (Theoretical) Potential Application
Derivative AAddition of a thiophene (B33073) group at C2Lowered HOMO-LUMO gapOrganic Field-Effect Transistors (OFETs)
Derivative BAddition of a pyridine (B92270) group at C4Enhanced electron-accepting abilityElectron-transport material in OLEDs
Derivative CConversion of methoxymethyl to a long alkoxy chainIncreased solubility in organic solventsSolution-processable electronics researchgate.net
Derivative DComplexation with a metal ion (e.g., Ru, Ir)PhosphorescenceEmissive layer in OLEDs

Integration into Advanced Functional Material Platforms

The rigid, planar, and electron-rich nature of the thiazole ring makes it an attractive building block for advanced functional materials, particularly in the field of organic electronics. researchgate.net Fused thiazole systems, like thiazolo[5,4-d]thiazoles, have been investigated for applications in organic solar cells and field-effect transistors due to their high charge carrier mobility and oxidative stability. researchgate.net

The this compound moiety could serve as a key monomer or building block for a new generation of functional materials. The methoxymethyl group could impart beneficial properties, such as improved solubility, which is crucial for creating solution-processable materials suitable for printable electronics. researchgate.net

Future research paradigms in this area include:

Conjugated Polymers: Polymerizing this compound with other aromatic units (e.g., thiophenes, fluorenes) to create novel conjugated polymers. The properties of these polymers could be fine-tuned by modifying the comonomer and the length of the side chains.

Small Molecule Semiconductors: Synthesizing well-defined oligomers or small molecules incorporating the this compound core for use as the active layer in OFETs.

Sensors: Functionalizing the thiazole ring or the methoxymethyl group with moieties that can selectively bind to specific analytes, leading to the development of novel chemical sensors where binding events are transduced into an optical or electronic signal.

The exploration of this compound in materials science is a promising frontier, with the potential to contribute to the development of next-generation flexible displays, printable solar cells, and sensitive diagnostic devices.

Q & A

Q. What are the common synthetic routes for 5-(methoxymethyl)-1,3-thiazole?

The synthesis typically involves thiazole ring formation followed by functionalization. A widely used method is the cyclization of α-haloketones with thiourea under acidic or basic conditions. Subsequent steps introduce the methoxymethyl group via alkylation or substitution reactions. For example, post-cyclization functionalization using methoxymethyl halides or nucleophilic displacement with methoxymethylamine can yield the target compound. Reaction optimization (e.g., solvent choice, temperature) is critical to avoid side products like over-alkylation .

Q. How can researchers confirm the structural integrity of this compound?

NMR spectroscopy is pivotal:

  • The NH proton in the thiazole ring appears as a broad singlet at δH 10.46–10.89 ppm, confirming ring formation .
  • The methoxymethyl group shows distinct signals: a singlet for the OCH3 protons (~δH 3.3 ppm) and a multiplet for the CH2 group (~δH 4.5 ppm).
  • Mass spectrometry (HRMS) and elemental analysis further validate molecular weight and purity .

Q. What strategies mitigate solubility challenges during biological assays?

The methoxymethyl group enhances solubility in polar solvents (e.g., DMSO, ethanol) compared to non-polar analogs. For aqueous assays, co-solvents (e.g., PEG 400) or pH adjustment (via carboxylic acid derivatives) can improve dissolution. Comparative studies with methyl or hydroxyl analogs highlight the methoxymethyl group’s role in balancing lipophilicity and hydrophilicity .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling be optimized to introduce aryl groups at the 5-position of 1,3-thiazole?

Key steps :

  • Use boronate esters (e.g., 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole) as intermediates .
  • Optimize catalytic systems: Pd(PPh3)4 with K2CO3 in THF at 80°C achieves >80% yield.
  • Monitor reaction progress via TLC or LC-MS to minimize side reactions (e.g., protodeboronation). Contradictions in yield may arise from steric hindrance or electronic effects of substituents .

Q. How to design structure-activity relationship (SAR) studies for antimicrobial activity?

  • Vary substituents : Compare methoxymethyl with halogen (e.g., Cl, Br), alkyl (e.g., methyl), or aryl groups at the 5-position.
  • Bioactivity assays : Use agar disc diffusion (Gram-positive/-negative bacteria) to evaluate inhibition zones. For example, chlorine-substituted analogs show enhanced activity against Staphylococcus aureus due to increased membrane disruption .
  • Quantitative SAR (QSAR) : Correlate logP, polar surface area, and H-bonding capacity with MIC values .

Q. What computational methods predict biological targets for this compound derivatives?

  • Molecular docking : Target enzymes like fungal 14-α-demethylase (PDB: 3LD6). Docking poses reveal interactions between the methoxymethyl group and hydrophobic active-site residues (e.g., Leu376, Phe380) .
  • MD simulations : Assess binding stability over 100 ns trajectories. Derivatives with bulkier substituents (e.g., 4-bromophenyl) show higher binding free energies (−9.2 kcal/mol) .

Q. How to address contradictions in reported bioactivity data?

Discrepancies often arise from:

  • Assay variability : Broth microdilution (low MICs) vs. agar diffusion (zone size). Standardize protocols (CLSI guidelines) .
  • Substituent positioning : Para-substituted aryl groups (e.g., 4-fluorophenyl) may outperform meta-substituted analogs due to steric alignment with target pockets .
  • Purity : Confirm compound integrity via HPLC (>95% purity) to exclude inactive byproducts .

Methodological Considerations

  • Spectral Data Interpretation : Use DEPT-135 NMR to distinguish CH2 (methoxymethyl) from CH3 groups in crowded spectra .
  • Reaction Scalability : Transition from batch to flow chemistry improves yield (>90%) and reduces purification steps for gram-scale synthesis .
  • Toxicity Screening : Prioritize compounds with SI (selectivity index) >10 in cytotoxicity assays (e.g., HEK293 vs. MCF-7 cells) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.